molecular formula C7H5Cl2NO B1294675 3,5-Dichlorobenzamide CAS No. 5980-23-4

3,5-Dichlorobenzamide

Cat. No. B1294675
CAS RN: 5980-23-4
M. Wt: 190.02 g/mol
InChI Key: DELNZTRPJTUOIP-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzamide is a chemical compound that is part of a broader class of dichlorobenzamide derivatives. These compounds have been synthesized and studied for various applications, including their potential use as herbicides and in the pharmaceutical industry as serotonin-3 (5-HT3) receptor antagonists .

Synthesis Analysis

The synthesis of 3,5-dichlorobenzamide derivatives has been reported through reactions involving 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N'-dimethylformamide solution at 60 °C, yielding a series of derivatives in good yields . Another related compound, [(3-chlorobenzamido)methyl]triethylammonium chloride, was synthesized from N-(chloromethyl)-3-chlorobenzamide and triethylamine in dry acetone . These methods demonstrate the versatility in synthesizing dichlorobenzamide derivatives under various conditions.

Molecular Structure Analysis

The molecular structures of the synthesized dichlorobenzamide derivatives have been characterized using nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). X-ray crystallography has further confirmed the structures of some compounds, revealing that compound 4 crystallizes in a triclinic space group and compound 6 in a monoclinic Pn symmetry . These analyses provide detailed insights into the molecular geometry and arrangement of atoms within the dichlorobenzamide derivatives.

Chemical Reactions Analysis

The dichlorobenzamide derivatives have been involved in various chemical reactions, including their use as intermediates in the synthesis of other compounds. For instance, the synthesis of benzamide derivatives bearing heteroalicyclic rings has been reported, where the dichlorobenzamide moiety plays a crucial role in the activity of the final compounds as 5-HT3 receptor antagonists . The reactivity of these compounds under different conditions is an area of interest for further chemical investigations.

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorobenzamide derivatives have been explored through comprehensive studies. For example, a 3 × 3 isomer grid of monochlorobenzamides has been analyzed for their crystal structures and interaction environments, which can provide insights into the properties of dichlorobenzamide derivatives as well . The physicochemical properties such as solubility, melting points, and stability of these compounds are essential for their practical applications in various fields.

Scientific Research Applications

Application Summary

3,5-Dichlorobenzamide is used as a substrate in the synthesis of various benzamide derivatives . It’s particularly used in the creation of dichlorobenzamide derivatives .

Methods of Application

The synthesis of these derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . The 3,5-dichlorobenzoyl chloride is prepared from 3,5-dichlorobenzonitrile .

Results or Outcomes

The reactions yield a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of some compounds were established by X-ray crystallography .

Safety And Hazards

3,5-Dichlorobenzamide should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELNZTRPJTUOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208537
Record name 3,5-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobenzamide

CAS RN

5980-23-4
Record name 3,5-Dichlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5980-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
RY Yih, C Swithenbank - Journal of Agricultural and Food …, 1971 - ACS Publications
Results of a study of the metabolism of the new herbicide N-(1, 1-dimethylpropynyl)- 3, 5-dichloro-benzamide (Compound A) in soil and alfalfa using C14-labeled compound are …
Number of citations: 30 pubs.acs.org
RY Yih, C Swithenbank - Journal of Agricultural and Food …, 1971 - ACS Publications
Results of a study of the metabolic products identi-fied in rat and cow urine andrat feces from oral ingestion of the new herbicide A-(l, l-dimethyl-propynyl)-3, 5-dichlorobenzamide (…
Number of citations: 19 pubs.acs.org
RY Yih, C Swithenbank, DH McRae - Weed Science, 1970 - cambridge.org
Transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide (compound I) in soil occurs readily and two products are produced, initial cyclization giving 2-(3,5-dichlorophenyl)-4,4…
Number of citations: 48 www.cambridge.org
RL Peterson, LW Smith - Weed Research, 1971 - Wiley Online Library
. Plants of Agropyron repens (L.) Beauv. which bad been sprayed with N‐(1,1‐dimethylpropynyl)‐3,5‐dichlorobenzamide (pronamide) were examined for changes in external and …
Number of citations: 15 onlinelibrary.wiley.com
J Zhang, Y Li, B Wang, AQ Jia, QF Zhang - Journal of Chemical …, 2021 - Springer
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 C afforded a series of dichlorobenzamide derivatives 4–14 in good …
Number of citations: 2 link.springer.com
IL Abler, CF Gordon, LD Haines… - Journal of the …, 1972 - academic.oup.com
Terminal residues of N-(l,l-dimethyrpropynyl)- 3,5-dichlorobenzamide and/or its metabolites are determined by digesting the sample with sulfuric acid and methanol to convert residues …
Number of citations: 11 academic.oup.com
LE St. John, DJ Lisk - Bulletin of environmental contamination and …, 1975 - Springer
The herbicide, Kerb ((N-(1,1 dimethylpropynyl)-3,5-dichlorobenzamide) was fed to a lactating cow at a concentration of 5 ppm in the ration for four days. Excretion of residues of …
Number of citations: 5 link.springer.com
DWF Sumpter, HR Knight, DG Bartlett - … )-3, 5-dichlorobenzamide  …, 1970 - cabdirect.org
In trials conducted in winter-sown field beans at 6 sites during 1968-70, RH 315 (pronamide) 75% wp at 1, 1.5 and 2 pounds per acre in 20 gal spray applied pre-em. in October or …
Number of citations: 1 www.cabdirect.org
HA Roberts, RT Hewson - Proceedings. 10th British Weed Control …, 1970 - cabdirect.org
In field trials on sandy loam RH-315 (pronamide) at 1.51 b ai/acre pre-emergence gave better weed control than chlorpropham at 1 lb/acre or sulfallate at 1.8 lb/acre+ chlorpropham at …
Number of citations: 2 www.cabdirect.org
DWF Sumpter - Proceedings. 10th British Weed Control …, 1970 - cabdirect.org
In trials conducted on different soil types during 1968-70 pronamide (75% wp) in 35 gal spray/acre applied without incorporation showed promise for the control of perennial and annual …
Number of citations: 6 www.cabdirect.org

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